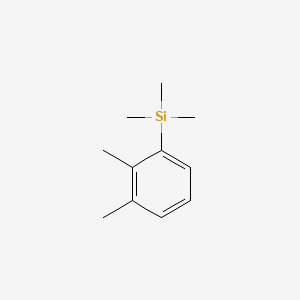

(2,3-Dimethylphenyl) trimethylsilane

Description

Evolution of Organosilicon Chemistry Research

The journey of organosilicon chemistry began in the mid-19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Alexander Butlerov in 1863. sbfchem.com Early research in the 20th century, notably by Frederick Kipping, laid the groundwork for understanding the fundamental properties and reactivity of these novel compounds. sbfchem.com Kipping's extensive work led to the synthesis of a wide array of organosilicon compounds and the introduction of the term "silicone." sbfchem.com

A significant leap in the field occurred with the development of silicone polymers. In 1940, James Franklin Hyde's discovery of a process for producing these polymers opened the door to a vast range of applications, leveraging their high thermal stability, water repellency, and electrical insulation properties. sbfchem.com The mid-20th century saw the emergence of organosilicon compounds as important reagents and catalysts in organic synthesis. sbfchem.com The latter half of the century and into the present day has witnessed an explosion in the applications of organosilicon compounds, from their use in medicinal chemistry to advanced materials and electronics.

Significance of Aryltrimethylsilanes in Contemporary Chemical Research

Aryltrimethylsilanes, a subclass of organosilicon compounds, have become increasingly significant in modern chemical research. Their utility stems from their unique combination of stability and reactivity. They are generally stable, easily handled, and less toxic than many other organometallic reagents. miracosta.edu

A primary application of aryltrimethylsilanes is in transition metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. nih.gov They serve as effective alternatives to organoboron and organotin compounds in reactions like the Suzuki-Miyaura and Hiyama couplings. miracosta.edunih.gov The trimethylsilyl (B98337) group can act as a "masked" proton or a directing group in organic synthesis, allowing for regioselective functionalization of aromatic rings.

Contextualization of (2,3-Dimethylphenyl)trimethylsilane within Organosilicon Compound Classes

(2,3-Dimethylphenyl)trimethylsilane belongs to the class of substituted aryltrimethylsilanes. Its structure features a trimethylsilyl group (-Si(CH₃)₃) attached to a benzene (B151609) ring that is further substituted with two methyl groups at the 2 and 3 positions. This specific substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity and potential applications. As an aryltrimethylsilane, it is a valuable intermediate in organic synthesis, particularly for the introduction of the 2,3-dimethylphenyl moiety into more complex molecules.

Properties of (2,3-Dimethylphenyl)trimethylsilane

Below is a table summarizing some of the known physical and chemical properties of (2,3-Dimethylphenyl)trimethylsilane.

| Property | Value |

| CAS Number | 17961-79-4 |

| Molecular Formula | C₁₁H₁₈Si |

| Molecular Weight | 178.35 g/mol |

| Boiling Point | 204.1 ± 9.0 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Flash Point | 62.6 ± 12.3 °C |

| Refractive Index | 1.478 |

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Si/c1-9-7-6-8-11(10(9)2)12(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGYENMSIGDWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669972 | |

| Record name | (2,3-Dimethylphenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17961-79-4 | |

| Record name | (2,3-Dimethylphenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2,3 Dimethylphenyl Trimethylsilane

Carbon-Silicon Bond Activation Mechanisms

The carbon-silicon (C-Si) bond in arylsilanes like (2,3-Dimethylphenyl)trimethylsilane is relatively robust, but its strategic activation is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The cleavage of this bond can be achieved through several mechanistic pathways, primarily driven by either electrophilic or nucleophilic attack. The specific pathway is often dictated by the reagents, catalysts, and reaction conditions employed. Transition metal catalysis, in particular, has provided a versatile platform for C-Si bond activation, expanding the synthetic utility of organosilicon compounds. researchgate.net

In electrophilic substitution pathways, an electrophile attacks the aromatic ring at the carbon atom directly attached to the silicon group, an event known as ipso-substitution. capes.gov.br This process leads to the cleavage of the C-Si bond and the installation of the electrophile in its place. The trimethylsilyl (B98337) group is an excellent leaving group in these reactions, often facilitating transformations that are difficult to achieve with an unsubstituted arene. capes.gov.br The electron-releasing nature of the C-Si bond can stabilize the cationic intermediate formed during the electrophilic attack. wikipedia.org

A prime example of this pathway is ipso-fluorination. The direct fluorination of aromatic compounds can be challenging, but the use of an aryltrimethylsilane substrate allows for a more controlled and regioselective introduction of fluorine. researchgate.net Reagents such as xenon difluoride (XeF₂) can be used to achieve this transformation. researchgate.net The reaction mechanism is believed to involve the electrophilic attack of a polarized xenon difluoride species on the ipso-carbon, leading to a Wheland-type intermediate. Subsequent collapse of this intermediate results in the expulsion of the trimethylsilyl group and the formation of the fluoroarene. researchgate.net

Research has shown that the reaction conditions, including the solvent and the reaction vessel, can significantly influence the outcome. For instance, the ipso-fluorination of aryltrimethylsilanes with XeF₂ proceeds effectively in solvents like CH₂Cl₂ or CFCl₃ within Pyrex® glass flasks, which appear to act as a heterogeneous catalyst. researchgate.net

| Substrate Type | Electrophile | Key Conditions | Outcome | Reference(s) |

| Aryltrimethylsilane | XeF₂ | CH₂Cl₂ / Pyrex® flask, room temp. | Ipso-fluorination to yield aryl fluoride (B91410) | researchgate.net |

| Fluorophenyltrimethylsilane | Br₂ | Varies | Ipso-bromodesilylation | capes.gov.br |

| Aryltrimethylsilane | Various (e.g., ICl) | Varies | Ipso-iodination | researchgate.net |

Nucleophilic substitution at the silicon atom provides an alternative mechanism for C-Si bond cleavage. libretexts.org In this process, a nucleophile attacks the silicon center, forming a pentacoordinate, hypervalent silicon intermediate. researchgate.net This intermediate is often unstable and subsequently breaks down, cleaving the C-Si bond and typically transferring the aryl group to another species. The strength of the silicon-oxygen bond often drives these reactions, for example, when using fluoride ions or alkoxides as nucleophiles. libretexts.org

The generation of silicon nucleophiles, often through the reaction of chlorosilanes with alkali metals or the cleavage of disilanes, is a conventional method, though it can be limited by low functional group tolerance. wiley-vch.de Catalytic methods have been developed to generate silicon nucleophiles under milder conditions. For instance, copper alkoxide catalysts can activate the silicon-boron bond in silylboronates to generate copper-stabilized silicon nucleophiles. wiley-vch.de While this applies to generating silylating agents, the reverse principle—nucleophilic activation leading to C-Si cleavage—is also fundamental. Fluoride ions (e.g., from TBAF) are particularly effective activators, forming a hypervalent silicate (B1173343) that enhances the nucleophilicity of the organic group attached to silicon, facilitating its transfer in cross-coupling reactions.

Stereochemical Control and Selectivity in Reactions

The trimethylsilyl group on an aromatic ring, as in (2,3-Dimethylphenyl)trimethylsilane, primarily exerts regiochemical control through its role as a directing group in electrophilic substitutions, as discussed in section 3.1.1. However, in related unsaturated systems like allylsilanes and vinylsilanes, the silyl (B83357) group plays a crucial role in stereochemical control. wikipedia.org For example, in electrophilic additions to allylsilanes, the reaction generally proceeds via an anti-elimination of the silyl group, which can dictate the geometry of the resulting double bond. wikipedia.org While (2,3-Dimethylphenyl)trimethylsilane itself does not have an allylic or vinylic structure, reactions at positions ortho to the silyl group or transformations that generate unsaturated intermediates can be influenced by the steric bulk of the -SiMe₃ group, which can direct incoming reagents to the less hindered face of a molecule.

Role of Silyl Intermediates in Reaction Pathways

Silyl groups are instrumental in forming and stabilizing key reactive intermediates. In electrophilic aromatic substitution, the silyl group facilitates the formation of the cationic Wheland intermediate and acts as a superior leaving group compared to a proton. acs.org In other contexts, silyl groups are known to stabilize carbocations in the β-position through hyperconjugation (the β-silicon effect), a phenomenon that can direct reaction pathways. researchgate.netbaranlab.org

In metal-catalyzed reactions, silyl intermediates are frequently proposed. For example, in certain gold-catalyzed transformations of silyl-substituted alkynyl ketones, a 1,2-silyl migration occurs via an Au-carbene intermediate, leading to the formation of silylfurans. nih.gov Similarly, rhodium-catalyzed reactions can involve intermediates where the silyl group dictates regioselectivity. nih.gov The formation of pentacoordinate silicon intermediates is a key step in nucleophilic substitution pathways, acting as the transition state or a short-lived species preceding C-Si bond cleavage. researchgate.netlibretexts.org

Catalytic Cycles and Intermediate Species in Metal-Catalyzed Transformations

(2,3-Dimethylphenyl)trimethylsilane can participate in transition metal-catalyzed cross-coupling reactions, where the C-Si bond is activated. A general catalytic cycle for such a process, often involving palladium, nickel, or copper catalysts, consists of several key steps. researchgate.netnih.gov

Oxidative Addition : This step is often considered rate-determining. researchgate.net However, in the context of C-Si bond activation, the initial step can instead be a transmetalation or a related process where the silicon compound interacts with the metal center.

Transmetalation : In many cross-coupling reactions involving organosilanes, an activator (like a fluoride salt or a base) is required to generate a hypervalent silicate species. researchgate.net This activated species then undergoes transmetalation, transferring the 2,3-dimethylphenyl group from the silicon to the metal catalyst (e.g., palladium), forming an organometallic intermediate (Ar-M-X).

Reductive Elimination : The newly formed organometallic intermediate (Ar-M-X) reacts with another coupling partner already coordinated to the metal center. The final step is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed, and the catalytically active metal species is regenerated. researchgate.net

Intermediate species in these cycles include the initial metal catalyst, the activated pentacoordinate silicate, the transmetalated organometallic complex (e.g., (2,3-dimethylphenyl)palladium(II) halide), and the final complex before reductive elimination. researchgate.netcmu.edu For instance, nickel-catalyzed reactions have been shown to proceed through mechanisms involving the insertion of the metal into the C-Si bond, followed by subsequent steps like silyl migration and reductive elimination to form new products. cmu.edu

| Catalytic Step | Description | Key Intermediate Species |

| Activation | A nucleophile (e.g., F⁻, OH⁻) attacks the silicon atom. | Pentacoordinate hypervalent silicate |

| Transmetalation | The aryl group is transferred from the activated silicate to the metal center. | Aryl-metal complex (e.g., Ar-Pd-L) |

| Reductive Elimination | The aryl group couples with another organic fragment on the metal center, regenerating the catalyst. | Di-organo-metal complex (e.g., R-Pd-Ar) |

Exploration of the β-Silicon Effect in Reactivity

The β-silicon effect describes the stabilization of a positive charge on a carbon atom that is beta (β) to a silicon atom. baranlab.org This stabilization arises from hyperconjugation, where the electrons from the high-energy C-Si σ-bond overlap with the empty p-orbital of the adjacent carbocation. baranlab.orgscispace.com This interaction is highly effective because silicon is electropositive and the C-Si bond is highly polarizable. scispace.com The stabilizing effect can be substantial, with computational studies suggesting a stabilization of 38 kcal/mol for a β-silyl carbocation compared to a tert-butyl cation. baranlab.org

While (2,3-Dimethylphenyl)trimethylsilane is an aromatic compound, the β-silicon effect is most prominently observed in the reactions of allylsilanes and vinylsilanes. wikipedia.orgresearchgate.net For example, the electrophilic substitution of allylsilanes proceeds readily because the attack of the electrophile at the γ-carbon generates a carbocation at the β-position, which is stabilized by the silicon atom. wikipedia.org This stabilization dictates the regioselectivity of the reaction. baranlab.org Subsequent loss of the silyl group leads to the formation of a new double bond. wikipedia.org Although not directly applicable to the aromatic ring of (2,3-Dimethylphenyl)trimethylsilane, this principle is fundamental to understanding the reactivity of organosilanes and can become relevant if the aromatic system is transformed into a structure containing a β-silyl carbocationic intermediate. researchgate.net

Decarbonylative Silylation Mechanisms

Decarbonylative silylation is an emerging and powerful transformation in organic synthesis, enabling the conversion of readily available carboxylic acid derivatives, such as esters, amides, and acyl fluorides, into valuable arylsilanes. This process involves the cleavage of a robust acyl C–O or C–N bond and the subsequent formation of a C–Si bond, with the extrusion of carbon monoxide (CO). The mechanism of this transformation is typically facilitated by transition metal catalysts, most notably nickel complexes. While specific mechanistic studies involving (2,3-Dimethylphenyl)trimethylsilane are not extensively detailed in the literature, a general mechanistic framework can be proposed based on analogous nickel-catalyzed decarbonylative cross-coupling reactions. lookchem.comnih.gov

The catalytic cycle for the decarbonylative silylation of an aryl ester, for instance, is generally understood to proceed through a sequence of fundamental organometallic steps: oxidative addition, decarbonylation, transmetalation, and reductive elimination. A combination of nickel and copper catalysts is often employed to achieve high efficiency. nih.govlookchem.com

A plausible catalytic cycle for the nickel- and copper-cocatalyzed decarbonylative silylation of an aryl ester with a silylborane reagent is depicted as follows:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C(acyl)–O bond of an aryl ester to a low-valent Ni(0) species (A). This step forms an acylnickel(II) intermediate (B). lookchem.comlookchem.com For this reaction to be effective, the nickel catalyst must be sufficiently reactive to cleave the relatively stable ester bond.

Transmetalation: Concurrently, the silylborane reagent reacts with a copper co-catalyst to generate a more reactive copper-silane intermediate (C). This species then undergoes transmetalation with the acylnickel(II) complex (B). lookchem.comlookchem.com This step results in the formation of an acyl(silyl)nickel(II) intermediate (D).

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the aryl(silyl)nickel(II) intermediate (E). This step forms the desired arylsilane product and regenerates the active Ni(0) catalyst (A), allowing it to re-enter the catalytic cycle. lookchem.comlookchem.com

In some proposed mechanisms, the order of decarbonylation and transmetalation may vary. An alternative pathway suggests that the acylnickel(II) intermediate (B) first undergoes decarbonylation to form an arylnickel(II) species, which then partakes in transmetalation with the copper-silane intermediate, followed by reductive elimination. lookchem.com

The following tables provide representative data for the reaction conditions and substrate scope of nickel-catalyzed decarbonylative silylation reactions based on findings from related systems.

Table 1: Representative Reaction Conditions for Nickel-Catalyzed Decarbonylative Silylation of Aryl Esters

| Parameter | Condition |

| Nickel Catalyst | Ni(cod)₂ |

| Copper Co-catalyst | CuF₂ |

| Ligand | P(n-Bu)₃ (Tri-n-butylphosphine) |

| Silyl Source | Silylborane (e.g., Me₂(Ph)Si-Bpin) |

| Base | CsF |

| Solvent | Toluene |

| Temperature | 120-150 °C |

| Reaction Time | 12-24 h |

Table 2: Illustrative Substrate Scope for Decarbonylative Silylation

| Aryl Ester Substrate | Silylborane Reagent | Arylsilane Product |

| Phenyl 2-naphthoate | Me₂(Ph)Si-Bpin | 2-(Dimethyl(phenyl)silyl)naphthalene |

| Phenyl benzoate | Et₃Si-Bpin | Phenyltriethylsilane |

| Methyl 4-methoxybenzoate | Me₂(Ph)Si-Bpin | (4-Methoxyphenyl)dimethyl(phenyl)silane |

| Phenyl furan-2-carboxylate | Me₂(Ph)Si-Bpin | 2-(Dimethyl(phenyl)silyl)furan |

| Phenyl thiophene-2-carboxylate | Et₃Si-Bpin | 2-(Triethylsilyl)thiophene |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of (2,3-Dimethylphenyl) trimethylsilane (B1584522), offering precise information about the hydrogen, carbon, and silicon atoms.

Proton NMR spectroscopy provides data on the chemical environment of hydrogen atoms. For (2,3-Dimethylphenyl) trimethylsilane, the ¹H NMR spectrum is expected to show distinct signals corresponding to the trimethylsilyl (B98337) (TMS) protons, the two methyl groups on the phenyl ring, and the aromatic protons.

Trimethylsilyl (-Si(CH₃)₃) Protons: A prominent, sharp singlet is anticipated for the nine equivalent protons of the trimethylsilyl group. This signal typically appears in the upfield region of the spectrum, usually around 0.0 ppm, which is the reference standard for tetramethylsilane (B1202638) (TMS). docbrown.infopitt.edu The high intensity of this signal is a characteristic feature for TMS-containing compounds. nih.gov

Aromatic Protons (-C₆H₃): The three protons on the substituted phenyl ring will appear as a complex multiplet in the downfield aromatic region, typically between 7.0 and 8.0 ppm. The specific splitting pattern and chemical shifts depend on their coupling with each other.

Methyl (-CH₃) Protons: The two methyl groups attached to the aromatic ring are chemically non-equivalent and are expected to produce two separate singlets in the aliphatic region, typically between 2.0 and 2.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Trimethylsilyl (-Si(CH₃)₃) | ~0.0 - 0.3 | Singlet | 9H |

| Aromatic (-C₆H₃) | ~7.0 - 7.8 | Multiplet | 3H |

| 2-Methyl (-CH₃) | ~2.1 - 2.4 | Singlet | 3H |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, distinct signals are expected for each unique carbon environment. umich.edu

Trimethylsilyl (-Si(CH₃)₃) Carbon: A single resonance in the upfield region (typically 0-5 ppm) corresponds to the three equivalent methyl carbons of the TMS group. docbrown.infodocbrown.info

Aromatic Carbons (-C₆H₃): The six carbons of the phenyl ring are non-equivalent and will give rise to six distinct signals in the downfield region (typically 120-145 ppm). The carbon atom directly attached to the silicon atom (ipso-carbon) often shows a characteristic chemical shift. umich.edu

Methyl (-CH₃) Carbons: The two methyl carbons on the aromatic ring will appear as two separate signals in the aliphatic region, generally between 15 and 25 ppm. docbrown.info

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Trimethylsilyl (-Si(CH₃)₃) | ~0 - 5 |

| Aromatic (C-Si) | ~135 - 145 |

| Aromatic (C-CH₃) | ~130 - 140 |

| Aromatic (C-H) | ~125 - 135 |

While this compound does not inherently contain boron, fluorine, or phosphorus, multinuclear NMR techniques would be invaluable for studying its interactions with other molecules or its derivatives containing these heteroatoms. For instance, if the compound were to be functionalized with a fluorine-containing group, ¹⁹F NMR would provide unambiguous signals for the fluorinated positions. rsc.org Similarly, interactions with boron-based Lewis acids or phosphorus-containing ligands could be monitored by ¹¹B and ³¹P NMR, respectively. However, no specific studies employing these techniques on the parent compound were identified in the reviewed literature.

Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in determining the through-space proximity of atoms, providing crucial information about the molecule's three-dimensional structure in solution. For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the trimethylsilyl group and the protons of the ortho-methyl group (at the 2-position). This correlation would confirm the spatial closeness of these two groups, which is a direct consequence of the molecular geometry. Such advanced techniques can also probe dynamic processes like bond rotations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Si-C Vibrations: The stretching and rocking vibrations of the Si-C bonds in the trimethylsilyl group give rise to strong and characteristic bands in the fingerprint region of the spectrum. The Si-C stretching vibrations are typically observed in the 600-800 cm⁻¹ range, while methyl rocking modes involving the Si-C bond appear around 840-860 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching from the methyl groups is expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching appears at higher wavenumbers, typically from 3000-3100 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring usually produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | C-H on Phenyl Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong |

| Si-CH₃ Rocking | Si-(CH₃)₃ | ~840 - 860 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray crystallography. This powerful analytical technique provides unequivocal proof of chemical structure and offers detailed insights into bond lengths, bond angles, and intermolecular interactions.

For the specific compound this compound, a detailed single-crystal X-ray diffraction analysis was not found in a review of the available scientific literature. While crystallographic data for more complex molecules incorporating a dimethylphenyl and a trimethylsilyl moiety have been published, the fundamental structure of this compound has not been individually characterized by this method. nih.gov

Typically, such an analysis would provide key crystallographic parameters, which are presented in a standardized format. Had the data been available, it would be populated in a table similar to the example below, detailing the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes as specific data for this compound is not publicly available.)

| Parameter | Value |

|---|---|

| Empirical formula | C11H18Si |

| Formula weight | 178.35 |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |

| Volume | ? Å3 |

| Z (molecules per unit cell) | ? |

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Weight and Formula Validation

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for the precise determination of a compound's molecular weight and the validation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HR-MS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₁H₁₈Si. This calculated value is then compared against the experimentally determined mass from the HR-MS analysis. The close agreement between the theoretical and found values provides strong evidence for the compound's identity and purity. While a specific experimental report for this compound is not cited, the expected results are presented below.

Table 2: HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H18Si |

| Calculated Exact Mass | 178.1178 |

| Experimentally Found Mass [M]+ | Data not available in searched literature |

| Instrumentation | Typically Time-of-Flight (TOF) or Orbitrap |

| Ionization Technique | Typically Electrospray Ionization (ESI) or Electron Ionization (EI) |

The fragmentation patterns of trimethylsilyl derivatives in mass spectrometry have been extensively studied. nih.gov These studies aid in the structural elucidation of unknown compounds containing this functional group.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound, providing information on its oxidation and reduction potentials. wikipedia.orglibretexts.orggamry.com This is particularly relevant for understanding the electronic nature of a molecule and its potential applications in materials science and catalysis.

A study on compounds such as phenylsilane (B129415) and (2,5-xylyl)silane in an acetonitrile (B52724) solution with a TBAF supporting electrolyte revealed oxidation onset potentials in the range of +1.5 V to +2.0 V vs. Ag/AgCl. researchgate.net It can be inferred that this compound would exhibit redox behavior within a similar context, though the precise potential would be unique to its specific isomeric structure.

Table 3: General Electrochemical Data for Related Arylsilanes

| Compound | Oxidation Onset Potential (Eonset vs. Ag/AgCl) | Reference |

|---|---|---|

| Phenylsilane | ~1.8 V | researchgate.net |

| (2,5-Xylyl)silane | ~1.7 V | researchgate.net |

| This compound | Data not available |

Applications in Advanced Organic Synthesis

Functionalization and Derivatization Strategies

The presence of both a reactive carbon-silicon bond and benzylic methyl groups allows for diverse functionalization pathways. These strategies enable the conversion of the relatively simple starting material into more complex and valuable chemical entities.

Synthesis of Fluorinated Aryl Compounds

Aryltrimethylsilanes, including (2,3-Dimethylphenyl) trimethylsilane (B1584522), are effective precursors for the synthesis of fluorinated aromatic compounds through electrophilic fluorodesilylation. In this transformation, the C–Si bond is cleaved and replaced with a C–F bond. This process is driven by the β-effect of silicon, which stabilizes the carbocationic intermediate formed during the electrophilic attack.

The reaction typically employs an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The silyl (B83357) group activates the aromatic ring towards electrophilic substitution and directs the incoming fluorine atom to the ipso-position, ensuring high regioselectivity. This method provides a valuable alternative to other fluorination techniques that might require harsher conditions or less accessible starting materials.

Table 1: Reagents for Electrophilic Fluorodesilylation of Arylsilanes

| Reagent Name | Chemical Name | Role |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic Fluorine Source |

| NFSI | N-Fluorobenzenesulfonimide | Electrophilic Fluorine Source |

This table presents common reagents used for the electrophilic fluorination of organosilanes.

Preparation of Benzylsilanes and Related Structures

The methyl groups on the phenyl ring of (2,3-Dimethylphenyl) trimethylsilane are potential sites for functionalization to create benzylsilanes and related structures. Benzylic C–H bonds can be activated for subsequent transformations through several methods. One approach involves a photo-mediated hydrogen atom transfer (HAT), where a generated radical species (such as a mesyloxy radical) selectively abstracts a benzylic hydrogen. nih.gov The resulting benzylic radical can then be oxidized to a carbocation and trapped with a nucleophile, or it can participate in other radical-mediated bond-forming reactions. nih.gov

Alternatively, the acidification of benzylic protons can be achieved through π-coordination of the aromatic ring to an electrophilic transition metal complex. nih.gov This increased acidity facilitates deprotonation with a suitable base, generating a benzylic carbanion. This carbanion can then react with various electrophiles to introduce new functional groups at the benzylic position, paving the way for the synthesis of more complex molecules while retaining the valuable trimethylsilyl (B98337) handle for further chemistry. nih.gov

Transformation into Pseudo-Sugars and Complex Organic Scaffolds

The transformation of aryltrimethylsilanes, such as this compound, into pseudo-sugars (also known as carbasugars) is not a documented strategy in the reviewed scientific literature. The synthesis of carbasugars typically proceeds from either carbohydrate starting materials or via cycloaddition reactions (e.g., Diels-Alder) of highly functionalized, non-aromatic precursors to build the core carbocyclic ring. clockss.orgiupac.org While substituted benzenes can be starting points, they first undergo enzymatic dihydroxylation to form non-aromatic cyclohexadienediols, which are then converted to the final pseudo-sugar structure. clockss.org A direct conversion of the stable aromatic ring of an aryltrimethylsilane into the saturated, polyhydroxylated carbocyclic scaffold of a pseudo-sugar has not been described.

Cross-Coupling Chemistry Enhancements

This compound is a competent partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. clockss.org This reaction forms a new carbon-carbon bond between the silylated aromatic ring and an organic halide or triflate. A key feature of aryltrimethylsilanes in these reactions is their high stability and low toxicity compared to other organometallic reagents like organostannanes or organoboranes. nih.govmasterorganicchemistry.com

However, the robustness of the carbon-silicon bond in trimethylsilanes means that an activating agent is typically required to facilitate the crucial transmetalation step in the catalytic cycle. clockss.orgnih.gov This is usually achieved by adding a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which coordinates to the silicon atom, forming a pentacoordinate, hypervalent silicate (B1173343). This intermediate is significantly more nucleophilic and readily transfers its aryl group to the palladium(II) center. researchgate.net

The use of aryltrimethylsilanes can offer enhancements in specific contexts. For instance, in gold-catalyzed oxidative coupling reactions, aryltrimethylsilanes have been shown to be effective coupling partners that reduce the formation of homocoupling byproducts, which can be a significant issue when using boronic acids. uu.nl Fluoride-free Hiyama coupling protocols have also been developed, often utilizing silanols or specific ligands that promote the activation of the C-Si bond under milder basic conditions.

Table 2: Common Conditions for Hiyama Cross-Coupling of Aryltrimethylsilanes

| Component | Example | Function |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) source |

| Ligand | PPh₃, dppf | Stabilizes catalyst, modulates reactivity |

| Activator | TBAF, CsF | Forms hypervalent silicate to enable transmetalation |

| Coupling Partner | Aryl Iodide, Aryl Bromide, Aryl Triflate | Electrophile |

| Solvent | THF, Dioxane, DMF | Reaction medium |

This table outlines typical components and their roles in the Hiyama cross-coupling reaction involving aryltrimethylsilanes.

Homologation Reactions

A homologation reaction is a chemical process that extends a carbon chain by a constant unit, typically a single methylene (B1212753) group (-CH₂-). Well-known examples include the Arndt-Eistert synthesis for carboxylic acids and the Seyferth-Gilbert homologation for aldehydes. These reactions rely on the presence of specific functional groups to proceed. A direct homologation of this compound, either at the aromatic ring or at the benzylic methyl groups, is not a standard or documented application in the chemical literature, as the compound lacks the necessary functional groups to participate in classical homologation sequences.

Role in Chiral Synthesis and Stereoselective Transformations

While this compound is itself achiral, its structural motif can be incorporated into systems designed for stereoselective synthesis. One key application lies in the development of chiral ligands for asymmetric catalysis. For example, chiral vanadyl complexes bearing a structurally similar 3-(2,5-dimethyl)phenyl group on the ligand backbone have been used to catalyze asymmetric 1,2-oxytrifluoromethylation of styrenes, achieving high enantioselectivities. This suggests that the 2,3-dimethylphenyl scaffold could be derivatized into a chiral ligand, where its steric and electronic properties would influence the chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

Furthermore, the silyl group itself can play a role in directing stereoselectivity. In studies on the Wittig rearrangement of 2-silyl-5,6-dihydro-6-aryl-(2H)-pyrans, the nature of the silyl group was found to influence the regioselectivity between the- and-rearrangement pathways. Although this example does not involve the specific subject compound, it demonstrates the principle that a strategically placed silyl group can exert stereochemical control in complex organic transformations. These examples highlight the potential of the this compound framework as a component in the design of more complex chiral molecules and stereodirecting groups.

Role in Catalysis and Materials Science

Catalysis

The utility of organosilanes in catalysis is well-established, often leveraging the electronic and steric properties of the silicon-carbon bond and the trimethylsilyl (B98337) group. However, specific examples involving (2,3-Dimethylphenyl) trimethylsilane (B1584522) are not found in existing research.

Ligand Design and Application in Transition Metal Catalysis

There is no available scientific literature that describes the design or application of (2,3-Dimethylphenyl) trimethylsilane as a ligand or a precursor to a ligand in transition metal-catalyzed reactions. The steric and electronic profile of the 2,3-dimethylphenyl group attached to the trimethylsilyl moiety could theoretically influence the properties of a metal center, but no such studies have been published.

Organocatalysis with Silyl (B83357) Ether Derivatives

The formation of silyl ethers is a common strategy in organocatalysis. However, there are no documented instances of silyl ether derivatives of this compound being employed as organocatalysts.

Electrocatalysis Involving Organosilicon Compounds

While the field of electrocatalysis utilizes a wide array of materials, there is no research to indicate that this compound has been investigated for its electrocatalytic properties or its role in the synthesis of electrocatalytically active materials.

Applications in Dinitrogen Reduction Catalysis

Catalytic dinitrogen reduction is a significant area of research. Organosilicon compounds can play a role in these systems, often as silylating agents for the final product. However, no studies have specifically implicated this compound in this process.

Metal-Catalyzed Dealkoxylating Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis. While various silicon-containing reagents are used in these transformations, there is no literature available on the participation of this compound in dealkoxylating cross-coupling reactions.

Materials Science

Organosilanes are foundational in materials science for the synthesis of polymers and for surface modification. The specific contributions of this compound to this field, however, are not documented.

Precursor for Silicon-Containing Polymers and Materials

There is no evidence in the scientific literature of this compound being used as a monomer or precursor for the synthesis of silicon-containing polymers or materials.

Surface Modification and Functionalization

The modification of surfaces with organosilanes is a common technique to alter their properties. No studies have been found that report the use of this compound for the surface modification or functionalization of any material.

Impact on Thermal Stability and Amorphous Properties in Advanced Materials (e.g., OLEDs)

The operational lifetime and efficiency of advanced materials, particularly in applications like OLEDs, are critically dependent on the thermal stability and the morphological characteristics of the organic thin films used. The introduction of bulky, sterically hindering groups is a common strategy to enhance these properties, and the this compound group is a prime candidate for this purpose.

The trimethylsilyl (TMS) group is well-known for its significant steric bulk and chemical inertness. wikipedia.org This large molecular volume can effectively disrupt intermolecular interactions, such as pi-pi stacking, between adjacent molecules in a solid-state film. This disruption is crucial for preventing crystallization and promoting the formation of stable amorphous films. Amorphous materials are generally preferred in OLEDs as they lead to more uniform film formation and isotropic charge transport properties, which are essential for device efficiency and longevity.

Engineering of Molecular Structures for Specific Material Properties (e.g., molecular color centers)

The precise engineering of molecular structures is fundamental to tailoring the electronic and photophysical properties of materials for specific applications, including the development of molecular color centers. The this compound group can be strategically incorporated into larger molecular frameworks to control these properties through steric and electronic effects.

The substitution pattern of the dimethylphenyl group (2,3-dimethyl) introduces a specific steric profile that can influence the conformation and packing of the molecule. This steric hindrance can be used to:

Isolate chromophoric units: By attaching the (2,3-Dimethylphenyl) trimethylsilyl group to a light-emitting core, it can act as a bulky shield, preventing close contact between chromophores. This can reduce concentration quenching, a phenomenon where the emission efficiency of a material decreases at high concentrations.

Tune electronic properties: While the trimethylsilyl group is primarily considered an electronic insulator, its attachment to an aromatic ring can subtly influence the electronic energy levels (HOMO/LUMO) of the molecule through inductive effects. The methyl groups on the phenyl ring also contribute to this electronic tuning. By modifying the electronic landscape of a molecule, its absorption and emission wavelengths (color) can be fine-tuned.

Control molecular geometry: The steric bulk can enforce a twisted or non-planar geometry in the molecule. This can be advantageous in designing materials with specific charge transport characteristics or in creating chiral environments for applications in chiroptical materials.

While direct experimental data on the use of this compound in engineering molecular color centers is scarce, the fundamental principles of molecular design strongly suggest its potential utility as a building block for creating materials with precisely controlled solid-state properties. The ability to dictate intermolecular spacing and molecular conformation through steric engineering is a powerful tool in the development of next-generation functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (2,3-dimethylphenyl) trimethylsilane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For structurally analogous silanes (e.g., bromomethylphenyl derivatives), reactions often involve Grignard reagents or palladium-catalyzed cross-coupling . Key factors include:

- Base selection : Triethylamine (TEA) or potassium carbonate to neutralize byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .

- Temperature control : Moderate heating (50–80°C) balances reactivity and side-product formation .

Q. How can crystallographic data refine the structural characterization of this compound?

- Technique : Single-crystal X-ray diffraction (SCXRD) is critical. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving torsional angles and non-covalent interactions .

- Key parameters :

- Unit cell dimensions : Monoclinic or orthorhombic systems are common for aromatic silanes .

- Hydrogen bonding : N—H⋯O interactions in analogs suggest potential packing motifs .

Q. What safety protocols are essential for handling aryltrimethylsilanes in laboratory settings?

- PPE requirements : Nitrile gloves, chemical-resistant suits, and face shields to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as silanes may release toxic vapors under heating .

- Storage : Inert atmospheres (argon/nitrogen) and amber glass vials to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in hydrosilylation or cross-coupling reactions?

- Steric effects : The 2,3-dimethyl group increases steric bulk, reducing reaction rates in catalytic cycles (e.g., Suzuki-Miyaura coupling) .

- Electronic effects : The trimethylsilyl group acts as an electron donor, stabilizing transition states in radical reactions (e.g., photoredox catalysis) .

- Case study : In bioconjugation, bromomethyl analogs show selective reactivity with thiols, suggesting potential for site-specific modifications .

Q. What computational strategies can predict the bioactivity or toxicity of this compound derivatives?

- ADMET profiling : Tools like SwissADME calculate logP (lipophilicity), GI absorption, and BBB permeability. For example, low logP (<3) in analogs correlates with reduced membrane permeability .

- Docking studies : Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., cytochrome P450 isoforms) using crystal structures from the PDB .

- Toxicity alerts : PAINS filters flag reactive motifs (e.g., Michael acceptors) that may cause off-target effects .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- NMR analysis : Compare experimental H/C NMR shifts (e.g., δ 0.1–0.3 ppm for Si–CH) with DFT-calculated values .

- Dynamic effects : Conformational flexibility (e.g., rotation of the dimethylphenyl group) may cause signal broadening, requiring variable-temperature NMR .

- Validation : Cross-check with mass spectrometry (HRMS) and IR spectroscopy (e.g., Si–C stretching at ~1250 cm) .

Q. What role does this compound play in materials science, particularly in polymer or electronic device fabrication?

- Polymer synthesis : As a monomer, it enhances thermal stability in polysiloxanes, with decomposition temperatures exceeding 300°C .

- Electronics : Silicon-based precursors improve dielectric properties in thin-film transistors (TFTs), reducing leakage currents .

- Surface modification : Self-assembled monolayers (SAMs) on gold substrates enable controlled wettability for biosensors .

Data Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.